methyl 5-(N-(2-(1H-indol-3-yl)ethyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate
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Overview
Description
METHYL 3-ETHYL-5-{[2-(1H-INDOL-3-YL)ETHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that features an indole moiety, a pyrazole ring, and a sulfamoyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-ETHYL-5-{[2-(1H-INDOL-3-YL)ETHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazole ring can be constructed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-ETHYL-5-{[2-(1H-INDOL-3-YL)ETHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and can be facilitated by catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of a nitro group can yield aniline derivatives .
Scientific Research Applications
METHYL 3-ETHYL-5-{[2-(1H-INDOL-3-YL)ETHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 3-ETHYL-5-{[2-(1H-INDOL-3-YL)ETHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The indole moiety can interact with various receptors in the body, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Oxindole derivatives: Compounds with similar oxidation products of the indole ring.
Properties
Molecular Formula |
C17H20N4O4S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 5-ethyl-3-[2-(1H-indol-3-yl)ethylsulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H20N4O4S/c1-3-13-15(17(22)25-2)16(21-20-13)26(23,24)19-9-8-11-10-18-14-7-5-4-6-12(11)14/h4-7,10,18-19H,3,8-9H2,1-2H3,(H,20,21) |
InChI Key |
RSWVFNAJVZKMAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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